7-methyl-1H-indole-4-carboxylic acid
Overview
Description
7-methyl-1H-indole-4-carboxylic acid is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound features a methyl group at the 7th position and a carboxylic acid group at the 4th position on the indole ring
Mechanism of Action
Target of Action
Indole derivatives, a group to which 7-methyl-1h-indole-4-carboxylic acid belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes at the cellular level
Biochemical Pathways
Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound could potentially affect pathways related to tryptophan metabolism.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would require further investigation.
Action Environment
It is known that changes in food intake and gut microbiota can greatly impact the metabolic concentration of indole in the intestine , which may in turn influence the action of this compound.
Biochemical Analysis
Biochemical Properties
7-methyl-1H-indole-4-carboxylic acid plays a role in several biochemical reactions due to its indole core structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can influence their biological activities . The interactions of this compound with these biomolecules can lead to enzyme inhibition or activation, affecting various metabolic pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the immune response and maintain intestinal homeostasis by interacting with nuclear receptors and regulating intestinal hormones . These interactions can lead to changes in gene expression and metabolic processes within the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole core structure allows it to interact with various receptors and enzymes, leading to its diverse biological activities . These interactions can result in the modulation of signaling pathways and metabolic processes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activities over extended periods, but their stability can be affected by environmental factors . Long-term exposure to this compound may lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to participate in the metabolism of tryptophan, an essential amino acid . The interactions of this compound with these metabolic pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of this compound within the cell can determine its interactions with various biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-indole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Functional Group Introduction: The methyl group is introduced at the 7th position using a Friedel-Crafts alkylation reaction with methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group is introduced at the 4th position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
7-methyl-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3rd position.
7-methyl-1H-indole-3-carboxylic acid: Similar structure with both methyl and carboxylic acid groups at different positions.
Indole-4-carboxylic acid: Lacks the methyl group at the 7th position.
Uniqueness
7-methyl-1H-indole-4-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other indole derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-methyl-1H-indole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)7-4-5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQLQESMDBGOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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